Aminooxi-PEG4-alcohol

Descripción general

Descripción

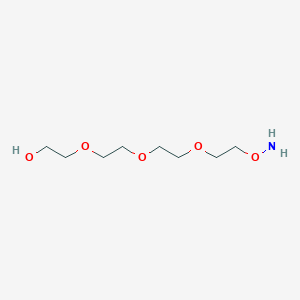

Aminooxy-PEG4-alcohol is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . It is a non-cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker .

Synthesis Analysis

Aminooxy-PEG4-alcohol is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-alcohol is 209.24 g/mol and its molecular formula is C8H19NO5 . It contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-alcohol can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond .Physical and Chemical Properties Analysis

Aminooxy-PEG4-alcohol is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Bioconjugación

Aminooxi-PEG4-alcohol se usa en la bioconjugación, un proceso que implica unir dos biomoléculas {svg_1}. Reacciona con un aldehído para formar un enlace oxima. Si se usa un reductor, formará un enlace de hidroxilamina {svg_2}.

Etiquetado de glucoproteínas

Este compuesto se utiliza para el etiquetado de glucoproteínas {svg_3}. Puede biotinilar proteínas glicosiladas en residuos de ácido siálico para la detección o purificación utilizando sondas o resinas de estreptavidina {svg_4}.

Etiquetado de la superficie celular

This compound se utiliza para el etiquetado de la superficie celular {svg_5}. Puede biotinilar y aislar glicoproteínas de la superficie celular {svg_6}. Este reactivo no atraviesa las membranas de las células completas {svg_7}.

Conjugación reactiva a aldehídos

El compuesto es reactivo al aldehído {svg_8}. Reacciona con los aldehídos formados por la oxidación con periodato de los grupos de azúcar {svg_9}.

Peguilación

This compound se utiliza en la peguilación {svg_10}. El brazo espaciador contiene un grupo hidrófilo de polietilenglicol (PEG) de 4 unidades {svg_11}. La peguilación imparte solubilidad en agua a la molécula biotinilada, lo que ayuda a prevenir la agregación de anticuerpos biotinilados almacenados en solución {svg_12}.

Derivatización

El grupo hidroxilo de this compound permite una derivatización adicional o un reemplazo con otros grupos funcionales reactivos {svg_13}. Esto permite la creación de una amplia variedad de nuevos compuestos con posibles aplicaciones en diversos campos de investigación {svg_14}.

Mecanismo De Acción

Target of Action

Aminooxy-PEG4-alcohol is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . In ADCs, the compound serves as a linker between the antibody and the cytotoxic drug . In PROTACs, it acts as a linker between the ligand for an E3 ubiquitin ligase and the ligand for the target protein .

Mode of Action

In the context of ADCs, Aminooxy-PEG4-alcohol attaches the cytotoxic drug to the antibody . This allows the antibody to deliver the drug directly to the cancer cells, thereby reducing the impact on healthy cells .

For PROTACs, Aminooxy-PEG4-alcohol connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of Aminooxy-PEG4-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can selectively degrade target proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility in aqueous media This could potentially enhance its bioavailability

Result of Action

The result of the action of Aminooxy-PEG4-alcohol depends on its application. In ADCs, it enables the targeted delivery of cytotoxic drugs to cancer cells . In PROTACs, it allows for the selective degradation of target proteins .

Action Environment

The action environment of Aminooxy-PEG4-alcohol is primarily within cells, where it participates in the synthesis of ADCs and PROTACs . The compound’s efficacy and stability could potentially be influenced by various environmental factors within the cell, such as pH and the presence of other molecules.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aminooxy-PEG4-alcohol plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . The aminooxy group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Cellular Effects

The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have profound effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aminooxy-PEG4-alcohol itself does not exert effects at the molecular level. Instead, it serves as a linker in the synthesis of ADCs and PROTACs . The ADCs and PROTACs, once synthesized, can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Aminooxy-PEG4-alcohol in laboratory settings are largely dependent on the stability of the ADCs and PROTACs synthesized using it

Dosage Effects in Animal Models

The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can exhibit dosage-dependent effects in animal models .

Metabolic Pathways

Aminooxy-PEG4-alcohol is not directly involved in metabolic pathways. The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can be transported and distributed within cells and tissues .

Subcellular Localization

The ADCs and PROTACs synthesized using Aminooxy-PEG4-alcohol can have specific subcellular localizations depending on their targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c9-14-8-7-13-6-5-12-4-3-11-2-1-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZGGYJEHLUUIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90762448 | |

| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106492-60-8 | |

| Record name | 2-(2-{2-[2-(Aminooxy)ethoxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90762448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)